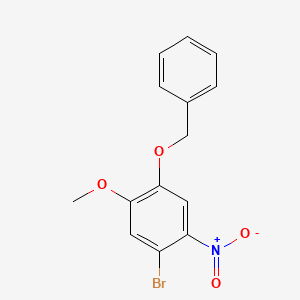
1-(Benzyloxy)-4-bromo-2-methoxy-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-4-bromo-2-methoxy-5-nitrobenzene is an organic compound that belongs to the class of substituted benzenes It is characterized by the presence of a benzyloxy group, a bromine atom, a methoxy group, and a nitro group attached to a benzene ring
Preparation Methods
The synthesis of 1-(Benzyloxy)-4-bromo-2-methoxy-5-nitrobenzene typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Methoxylation: The addition of a methoxy group to the benzene ring.
Benzyloxylation: The attachment of a benzyloxy group to the benzene ring.
Each of these steps requires specific reaction conditions and reagents. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . Methoxylation typically involves the use of methanol and a strong acid catalyst . Nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid . Benzyloxylation can be achieved using benzyl chloride and a base such as sodium hydroxide .
Chemical Reactions Analysis
1-(Benzyloxy)-4-bromo-2-methoxy-5-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-(Benzyloxy)-4-bromo-2-methoxy-5-aminobenzene .
Scientific Research Applications
1-(Benzyloxy)-4-bromo-2-methoxy-5-nitrobenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and other biochemical processes.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-bromo-2-methoxy-5-nitrobenzene involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyloxy group can also participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
1-(Benzyloxy)-4-bromo-2-methoxy-5-nitrobenzene can be compared with other similar compounds, such as:
1-(Benzyloxy)-4-methoxybenzene: Lacks the bromine and nitro groups, resulting in different chemical properties and reactivity.
1-(Benzyloxy)-4-bromo-2-methoxybenzene:
1-(Benzyloxy)-4-bromo-2-nitrobenzene: Lacks the methoxy group, influencing its chemical behavior and applications.
Properties
Molecular Formula |
C14H12BrNO4 |
|---|---|
Molecular Weight |
338.15 g/mol |
IUPAC Name |
1-bromo-5-methoxy-2-nitro-4-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12BrNO4/c1-19-13-7-11(15)12(16(17)18)8-14(13)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
JNIKZZXESUBNKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)[N+](=O)[O-])OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



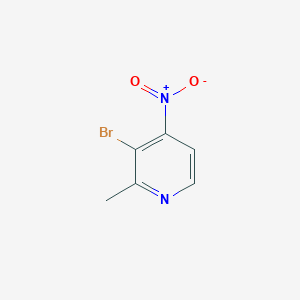
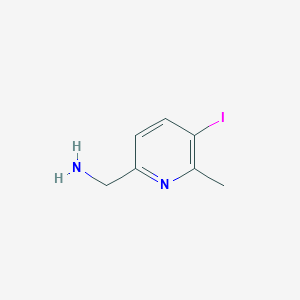
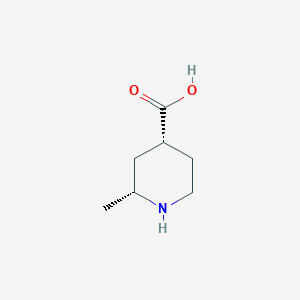

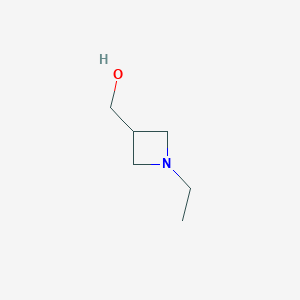
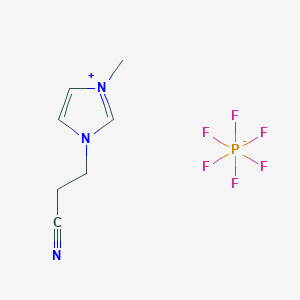
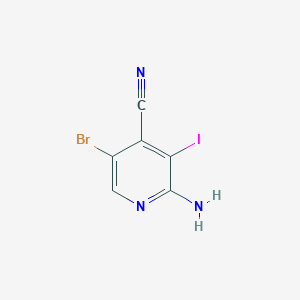
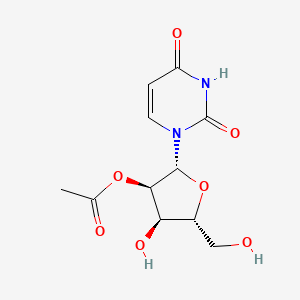
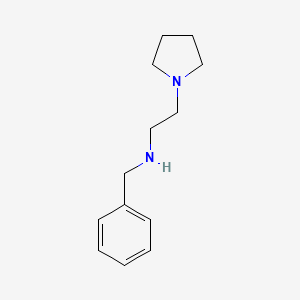
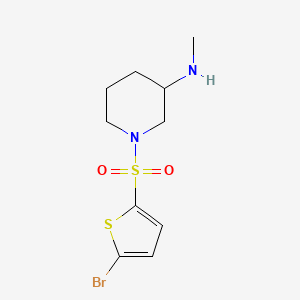
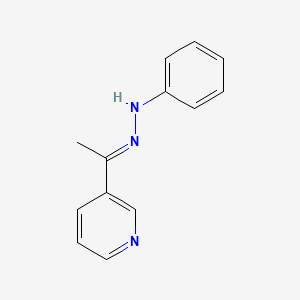
![(3R)-3-Benzyl-7a-(trifluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B15199934.png)
![cis-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic acid ethyl ester](/img/structure/B15199940.png)
